molecular formula C15H17N3O2 B3839978 4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine

4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine

Cat. No. B3839978
M. Wt: 271.31 g/mol
InChI Key: HVBIRESIACQNFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine, also known as BDPP, is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. BDPP is a piperidine derivative that contains a pyrazole group and a 1,3-benzodioxole moiety. This compound has been shown to exhibit interesting pharmacological properties that make it a promising candidate for the development of new drugs.

Safety and Hazards

The safety data sheet for a similar compound, Piperine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and precautions should be taken to avoid ingestion and inhalation. It is recommended to wash face, hands, and any exposed skin thoroughly after handling .

Future Directions

The future directions for “4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine” and its derivatives could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds. This could potentially lead to the discovery of new anticancer agents .

properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-2-14-15(20-9-19-14)7-11(1)13-8-12(17-18-13)10-3-5-16-6-4-10/h1-2,7-8,10,16H,3-6,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBIRESIACQNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=NN2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine
Reactant of Route 2
4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine
Reactant of Route 3
4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine
Reactant of Route 4
4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine
Reactant of Route 5
4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine
Reactant of Route 6
4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine

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